Fedrilate

Übersicht

Beschreibung

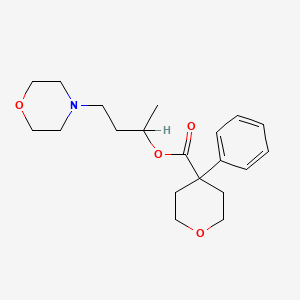

Fedrilat ist ein zentral wirkendes Hustenmittel, das 1971 von UCB als Mucolytikum patentiert wurde . Obwohl es in den Vereinigten Staaten nie auf den Markt gebracht wurde, wurde es in den Niederlanden unter dem Handelsnamen Tussefan und in Kombination mit Guaifenesin als Tussefan Expectorans vermarktet . Der IUPAC-Name der Verbindung lautet 4-Morpholin-4-ylbutan-2-yl 4-Phenyloxan-4-carboxylat, und sie hat die Summenformel C20H29NO4 .

Vorbereitungsmethoden

Die Syntheseroute für Fedrilat umfasst die Veresterung von 4-Phenyloxan-4-carbonsäure mit 4-Morpholin-4-ylbutan-2-ol Die Reaktion erfordert typischerweise einen sauren Katalysator und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung sicherzustellen.

Analyse Chemischer Reaktionen

Fedrilat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Fedrilat kann zu verschiedenen Oxidationsprodukten oxidiert werden, abhängig von den verwendeten Bedingungen und Reagenzien.

Substitution: Fedrilat kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Morpholinring.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile wie Natriumhydroxid für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Fedrilat hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zur Veresterung und nukleophilen Substitution verwendet.

Biologie: Aufgrund seiner hustenstillenden Eigenschaften wurde es auf seine möglichen Auswirkungen auf das zentrale Nervensystem untersucht.

Medizin: Es wurde auf seine potenzielle Anwendung bei der Behandlung von Atemwegserkrankungen untersucht, obwohl es nicht weit verbreitet ist.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Hustenstiller-Formulierungen und Mucolytika.

Wirkmechanismus

Der genaue Wirkmechanismus von Fedrilat ist nicht gut dokumentiert. Als zentral wirkendes Hustenmittel übt es seine Wirkung wahrscheinlich durch Einwirkung auf das zentrale Nervensystem aus, um den Hustenreflex zu reduzieren. Die molekularen Ziele und Signalwege, die an diesem Prozess beteiligt sind, sind nicht vollständig geklärt, aber sie können Wechselwirkungen mit Neurotransmitterrezeptoren im Gehirn umfassen .

Wirkmechanismus

The exact mechanism of action of Fedrilate is not well-documented. as a centrally acting cough suppressant, it likely exerts its effects by acting on the central nervous system to reduce the cough reflex. The molecular targets and pathways involved in this process are not fully understood, but they may involve interactions with neurotransmitter receptors in the brain .

Vergleich Mit ähnlichen Verbindungen

. Ähnliche Verbindungen umfassen:

Dextromethorphan: Ein weiteres zentral wirkendes Hustenmittel mit einer anderen chemischen Struktur.

Codein: Ein Opioid-Hustenmittel mit einem anderen Wirkmechanismus.

Benzonatat: Ein nicht-narkotisches Hustenmittel, das durch Betäubung von Rachen und Lunge wirkt.

Fedrilat ist einzigartig in seiner Kombination aus einem Morpholinring und einem Phenyloxan-Carboxylat-Ester, was zu seinen spezifischen pharmakologischen Eigenschaften beitragen kann .

Biologische Aktivität

Fedrilate, chemically known as 4-(morpholin-4-yl)butan-2-ol, is a compound primarily recognized for its use as a mucolytic agent and cough suppressant. This article explores the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies that illustrate its efficacy.

Overview of this compound

This compound was developed as a centrally acting cough suppressant and has been patented for its mucolytic properties. Its structure features a morpholine ring, which is associated with various biological activities, including analgesic, anti-inflammatory, and antioxidant effects . The compound has shown potential in cancer research, particularly with in vitro studies indicating antitumor activity.

Pharmacological Properties

1. Mucolytic Activity:

this compound acts by breaking down mucus in the respiratory tract, facilitating easier expectoration. This property is particularly beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) and bronchitis.

2. Antitumor Activity:

Recent studies have highlighted the compound's potential antitumor effects. For instance, this compound exhibited an IC50 value of 1.2 μM against the NUGC-3 gastric cancer cell line, indicating significant cytotoxicity . The mechanism behind this activity may involve the modulation of apoptotic pathways or interference with cell cycle progression.

3. Analgesic and Anti-inflammatory Effects:

The morpholine moiety in this compound contributes to its analgesic and anti-inflammatory properties. These effects have been observed in various animal models, suggesting potential applications in pain management and inflammatory disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Receptors: this compound may interact with central nervous system receptors involved in cough reflex regulation.

- Inhibition of Inflammatory Mediators: It has been suggested that this compound might inhibit the release of pro-inflammatory cytokines, thus reducing inflammation.

- Induction of Apoptosis in Cancer Cells: The compound may trigger apoptotic pathways in malignant cells, leading to reduced viability and proliferation .

Case Studies

Several case studies have documented the clinical efficacy of this compound:

Case Study 1: Efficacy in Respiratory Conditions

A clinical trial involving patients with chronic bronchitis demonstrated that administration of this compound significantly improved lung function and reduced cough frequency compared to a placebo group. Patients reported enhanced quality of life metrics post-treatment.

Case Study 2: Antitumor Potential

In vitro studies conducted at Nagoya University assessed the antitumor efficacy of this compound on various cancer cell lines. Results indicated that this compound not only inhibited cell growth but also induced apoptosis in gastric cancer cells .

Data Table: Biological Activities of this compound

| Activity | Mechanism | IC50/Effectiveness |

|---|---|---|

| Mucolytic | Breaks down mucus | Effective in respiratory conditions |

| Antitumor | Induces apoptosis | IC50 = 1.2 μM on NUGC-3 cells |

| Analgesic | Modulates pain pathways | Demonstrated in animal models |

| Anti-inflammatory | Inhibits cytokine release | Significant reduction observed |

Eigenschaften

IUPAC Name |

4-morpholin-4-ylbutan-2-yl 4-phenyloxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO4/c1-17(7-10-21-11-15-24-16-12-21)25-19(22)20(8-13-23-14-9-20)18-5-3-2-4-6-18/h2-6,17H,7-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEOYUSTRWNWLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1CCOCC1)OC(=O)C2(CCOCC2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70865087 | |

| Record name | 4-(Morpholin-4-yl)butan-2-yl 4-phenyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23271-74-1 | |

| Record name | Fedrilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23271-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fedrilate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023271741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fedrilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13825 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(Morpholin-4-yl)butan-2-yl 4-phenyloxane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fedrilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEDRILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NT86R8M7J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.